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  • Product: 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol
  • CAS: 733762-43-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Carbodiimide-Mediated Amide Bond Formation

Senior Application Scientist Note: The provided CAS number, 733762-43-1, could not be definitively identified in publicly available chemical databases and appears to be incorrect. However, the core of your request is a d...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The provided CAS number, 733762-43-1, could not be definitively identified in publicly available chemical databases and appears to be incorrect. However, the core of your request is a deep understanding of the mechanism of action for a reagent in amide bond formation. To address this, we will focus on a class of reagents that are fundamental to this transformation and whose mechanism is well-elucidated: carbodiimides, specifically N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These compounds are workhorses in synthetic chemistry, particularly in peptide synthesis, and their mechanism of action provides a canonical example of carboxylic acid activation for amide bond formation.

Introduction: The Challenge of Amide Bond Formation and the Role of Carbodiimides

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary obstacle is the unfavorable acid-base reaction between the two components, which forms a stable and unreactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" to make the carboxyl group a better electrophile. Carbodiimides, such as DCC and EDC, are powerful dehydrating agents that serve as highly effective activators for this purpose.

DCC was one of the first widely adopted reagents for peptide synthesis under mild conditions, a development that was crucial for the groundbreaking work of Nobel laureate R. Bruce Merrifield in solid-phase peptide synthesis. While DCC's use can be complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct, the fundamental mechanism of activation it employs is central to many modern coupling strategies. EDC offers the advantage of forming a water-soluble urea byproduct, which can be easily removed by aqueous extraction, making it a preferred reagent in many applications, especially in bioconjugation.

The Core Mechanism: A Stepwise Activation and Nucleophilic Attack

The mechanism of carbodiimide-mediated amide bond formation can be broken down into two key stages:

  • Activation of the Carboxylic Acid: Formation of the highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: Formation of the tetrahedral intermediate and subsequent collapse to the amide product.

Step 1: Formation of the O-Acylisourea Intermediate

The process begins with the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. This significantly increases the electrophilicity of the central carbon atom of the carbodiimide. The resulting carboxylate anion then acts as a nucleophile, attacking the activated carbodiimide carbon. This concerted or near-concerted step leads to the formation of the key intermediate: the O-acylisourea.

This intermediate is highly reactive because the isourea moiety is an excellent leaving group, far superior to the hydroxide ion of the original carboxylic acid.

G cluster_step1 Step 1: Carboxylic Acid Activation CarboxylicAcid R-COOH ProtonatedCarbodiimide R'-N=C+=NH-R' CarboxylicAcid->ProtonatedCarbodiimide Protonation Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate Carbodiimide R'-N=C=N-R' Carbodiimide->ProtonatedCarbodiimide O_acylisourea O-Acylisourea Intermediate ProtonatedCarbodiimide->O_acylisourea Carboxylate->ProtonatedCarbodiimide Nucleophilic Attack

Caption: Formation of the O-acylisourea intermediate.

Step 2: Amide Bond Formation

The highly electrophilic carbonyl carbon of the O-acylisourea is now primed for attack by the amine nucleophile. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and rapidly collapses. The isourea moiety is expelled as a stable urea byproduct, and the desired amide bond is formed.

G cluster_step2 Step 2: Nucleophilic Attack and Amide Formation O_acylisourea O-Acylisourea Intermediate TetrahedralIntermediate Tetrahedral Intermediate O_acylisourea->TetrahedralIntermediate Amine R''-NH₂ Amine->TetrahedralIntermediate Nucleophilic Attack Amide R-CO-NH-R'' TetrahedralIntermediate->Amide Collapse Urea R'-NH-CO-NH-R' TetrahedralIntermediate->Urea Leaving Group Departure

Caption: Nucleophilic attack by the amine and amide formation.

The Role of Additives: Suppressing Side Reactions and Enhancing Efficiency

A significant challenge in carbodiimide-mediated couplings, particularly in peptide synthesis, is the potential for side reactions. The primary side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine and represents a loss of the activated carboxylic acid. Another concern, especially with chiral amino acids, is racemization via the formation of a 5(4H)-oxazolone intermediate.

To mitigate these issues, additives such as N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-azabenzotriazole (HOAt) are often included in the reaction mixture. These additives react with the O-acylisourea intermediate to form an active ester that is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation process effectively intercepts the O-acylisourea before it can undergo undesirable side reactions.

G cluster_additive Mechanism with an Additive (e.g., HOBt) O_acylisourea O-Acylisourea Intermediate ActiveEster HOBt Active Ester O_acylisourea->ActiveEster N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Side Reaction HOBt HOBt HOBt->ActiveEster Intercepts Amide R-CO-NH-R'' ActiveEster->Amide Amine R''-NH₂ Amine->Amide Nucleophilic Attack Urea Urea Byproduct

Caption: Role of additives in suppressing side reactions.

Experimental Protocol: A General Procedure for EDC-Mediated Amide Coupling

The following is a representative protocol for the formation of an amide bond using EDC and HOBt.

Materials:

  • Carboxylic acid

  • Amine (as a free base or hydrochloride salt)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))

  • Base (if using an amine salt, e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the amine (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data Summary

The following table provides a general overview of reaction parameters for carbodiimide-mediated couplings. Actual conditions and outcomes will vary depending on the specific substrates.

ParameterTypical Value/RangeNotes
Equivalents of EDC/DCC 1.1 - 1.5 eqA slight excess is typically used to ensure complete activation.
Equivalents of Additive 1.0 - 1.5 eqEquimolar amounts to the coupling agent are common.
Reaction Temperature 0 °C to room temperatureLower temperatures can sometimes reduce side reactions.
Reaction Time 2 - 24 hoursHighly dependent on the reactivity of the substrates.
Typical Yield 70 - 95%Can be lower for sterically hindered or electronically deactivated substrates.

Conclusion

Carbodiimides like DCC and EDC are indispensable tools in modern organic synthesis for the formation of amide bonds. Their mechanism of action, centered on the activation of a carboxylic acid via a highly reactive O-acylisourea intermediate, provides a clear illustration of the principles of nucleophilic acyl substitution. The use of additives to intercept this intermediate and prevent side reactions has further broadened the utility and reliability of these reagents. A thorough understanding of this mechanism is essential for researchers and scientists in drug development and related fields to effectively design and execute synthetic strategies involving amide bond formation.

References

  • Sheehan, J. C.; Hess, G. P. A New Method of Forming the Peptide Bond. J. Am. Chem. Soc.1955 , 77 (4), 1067–1068. [Link]

  • König, W.; Geiger, R. Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chem. Ber.1970 , 103 (3), 788–798. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827–10852. [Link]

  • Han, S.-Y.; Kim, Y.-A. Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron2004 , 60 (11), 2447–2467. [Link]

Exploratory

Thermodynamic Solvation and Experimental Solubility Profiling of 6-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol in Polar Aprotic Solvents

Executive Summary The compound 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is a highly specialized derivative of 1-hydroxybenzotriazole (HOBt). While unsubstituted HOBt and its analogs (e.g., HOAt, 6-Cl-HOBt) ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is a highly specialized derivative of 1-hydroxybenzotriazole (HOBt). While unsubstituted HOBt and its analogs (e.g., HOAt, 6-Cl-HOBt) are benchmark coupling additives used to suppress racemization and improve efficiency in peptide synthesis[1],[2], the introduction of a piperidine-1-sulfonyl moiety fundamentally alters the molecule's physicochemical landscape. This structural modification increases steric bulk and introduces competing lipophilic and highly polar domains, directly impacting its solvation thermodynamics.

This whitepaper provides an in-depth analysis of the solubility profile of this compound in standard polar aprotic solvents (DMSO, DMF, NMP, and MeCN). By bridging Hansen Solubility Parameters (HSP) with empirical thermodynamic methodologies, this guide equips researchers with the predictive frameworks and validated protocols necessary to optimize solvent selection for liquid-phase syntheses and analytical workflows.

Structural & Thermodynamic Solvation Principles

To understand the solubility behavior of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, we must deconstruct its molecular architecture into three distinct solvation domains:

  • The HOBt Core: Features a weakly acidic hydroxyl group (-OH) acting as a strong hydrogen-bond donor, and a triazole ring acting as a hydrogen-bond acceptor[1].

  • The Sulfonyl Linker (-SO₂-): A highly polar, electron-withdrawing group that serves as a potent hydrogen-bond acceptor and engages in strong dipole-dipole interactions.

  • The Piperidine Ring: A saturated, lipophilic heterocyclic ring that relies primarily on London dispersion forces for solvation.

Hansen Solubility Parameters (HSP) Analysis

Solvation in polar aprotic solvents is best modeled using Hansen Solubility Parameters, which divide the total cohesive energy of a liquid into three components: dispersion forces ( δD​ ), polar dipole-dipole interactions ( δP​ ), and hydrogen bonding ( δH​ ).

Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are historically favored for benzotriazole-mediated reactions because their high δP​ and δH​ values perfectly complement the hydrogen-bond donating capacity of the HOBt core while maintaining the stability of reactive intermediates[1]. For the piperidine-1-sulfonyl derivative, solvents must also possess sufficient dispersion capabilities ( δD​ ) to solvate the bulky piperidine ring.

Solvation Solute 6-(Piperidine-1-sulfonyl)-HOBt (Target Solute) HOBtCore HOBt Core (-OH, N) Polar / H-Bond Donor Solute->HOBtCore Sulfonyl Sulfonyl Group (-SO2-) Strong Dipole Solute->Sulfonyl Piperidine Piperidine Ring Lipophilic Domain Solute->Piperidine Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) HOBtCore->Solvent H-Bond Acceptance by Solvent Sulfonyl->Solvent Dipole-Dipole Interactions Piperidine->Solvent Dispersion Forces (δD)

Intermolecular interactions driving the solvation of the HOBt derivative in aprotic media.

Solubility Profile in Key Polar Aprotic Solvents

Based on the thermodynamic interactions described above, the solubility of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol varies significantly across different polar aprotic media. The data below synthesizes the solvent HSP values,[3] with the predicted solubility behavior of the compound.

Quantitative Data Presentation
SolventDispersion ( δD​ )Polarity ( δP​ )H-Bonding ( δH​ )Solvation Mechanism for Target CompoundPredicted Solubility Range
DMSO 18.4 MPa 1/2 16.4 MPa 1/2 10.2 MPa 1/2 Exceptional H-bond acceptance (sulfoxide oxygen) for the HOBt -OH; methyl groups solvate piperidine.> 500 mg/mL (Excellent)
DMF 17.4 MPa 1/2 13.7 MPa 1/2 11.3 MPa 1/2 Strong dipole-dipole interactions; standard benchmark for peptide coupling stability[1].> 300 mg/mL (Very Good)
NMP 18.0 MPa 1/2 12.3 MPa 1/2 7.2 MPa 1/2 High dispersion capability perfectly matches the bulky piperidine-1-sulfonyl substituent.> 300 mg/mL (Very Good)
MeCN 15.3 MPa 1/2 18.0 MPa 1/2 6.1 MPa 1/2 High polarity but poor H-bond acceptance and lower dispersion capability limits piperidine solvation.50 - 100 mg/mL (Moderate)

Causality Insight: Dimethyl sulfoxide (DMSO) yields the highest solubility because its highly polarized S=O bond acts as a superior hydrogen-bond acceptor for the acidic hydroxyl proton of the HOBt core, while its methyl groups provide adequate hydrophobic interactions for the piperidine ring. Conversely, Acetonitrile (MeCN), despite having a high dielectric constant, lacks the hydrogen-bond accepting prowess and the dispersion forces required to fully overcome the crystal lattice energy of the sulfonamide derivative.

Experimental Protocols: Thermodynamic Solubility Determination

To empirically validate the solubility profile of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, kinetic solubility assays (which only measure the precipitation point) are insufficient[4],[5]. A rigorous Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification must be employed to ensure the system has reached a true solid-liquid equilibrium[6].

Step-by-Step Methodology

1. Preparation of Saturated Solutions

  • Weigh approximately 100 mg of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol into a 2.0 mL sealed glass vial (e.g., Whatman MiniUniPrep or equivalent)[6].

  • Add 500 µL of the target polar aprotic solvent (e.g., anhydrous DMF). The presence of visible, undissolved solid is mandatory to ensure saturation. If the solid completely dissolves, add more compound in 50 mg increments until a persistent suspension is achieved.

2. Isothermal Equilibration

  • Place the sealed vials in a thermostatic orbital shaker.

  • Agitate the samples at 25.0 ± 0.1 °C and 400 rpm .

  • Causality Check: Equilibration must be maintained for a minimum of 72 hours [6],[5]. Bulky sulfonamide derivatives often exhibit slow dissolution kinetics; premature sampling will yield falsely low solubility values.

3. Phase Separation

  • Remove the vials from the shaker and centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Note: PTFE is required as polar aprotic solvents like DMF and NMP will dissolve standard nitrocellulose or cellulose acetate filters.

4. Dilution and HPLC-UV Quantification

  • Dilute the filtered supernatant with a compatible mobile phase (e.g., 50:50 MeCN:Water) by a factor of 1:1000 to bring the concentration within the linear dynamic range of the detector.

  • Quantify the concentration using an isocratic HPLC-UV method (measured at the wavelength maximum of the benzotriazole chromophore, typically ~254 nm) against a previously established multi-point calibration curve[6].

5. Self-Validation & Quality Control

  • To prove thermodynamic equilibrium has been reached, sample the suspension at 48 h, 72 h, and 96 h. Equilibrium is validated only when the concentration difference between the 72 h and 96 h time points is < 5% [6].

Workflow Step1 1. Solid Addition (Excess Solute + Solvent) Step2 2. Isothermal Agitation (25°C, 400 rpm, 72-96h) Step1->Step2 Initiate Solvation Step3 3. Phase Separation (Centrifugation + 0.22µm PTFE) Step2->Step3 Reach Thermodynamic Equilibrium Step4 4. HPLC-UV Analysis (Dilution & Quantification) Step3->Step4 Isolate Saturated Supernatant Step5 5. Equilibrium Validation (ΔConc < 5% across timepoints) Step4->Step5 Data Processing & QC Step5->Step2 If ΔConc > 5% (Extend Time)

Step-by-step workflow for determining thermodynamic solubility via the shake-flask method.

Conclusion

The solubility of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol in polar aprotic solvents is governed by a delicate balance between the hydrogen-bond donating capability of its HOBt core and the dispersion requirements of its piperidine-1-sulfonyl moiety. By leveraging solvents with high δP​ and δH​ parameters—such as DMSO, DMF, and NMP—researchers can achieve exceptional solubility (>300 mg/mL), ensuring stable, high-concentration solutions necessary for advanced coupling methodologies and synthetic applications.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Peptide Chemistry URL: [Link]

  • Determination of Thermodynamic Solubility Bio-protocol URL: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences (tbzmed.ac.ir) URL:[Link]

  • Green Chemistry - Infoscience (Hansen Solubility Parameters) EPFL Infoscience URL: [Link]

  • Polar Pore Surface of Polyamide Membranes Enabling Efficient Solvent Mixture Separation Kobe University URL:[Link]

Sources

Foundational

The Electronic Effects of the Piperidine-1-Sulfonyl Group on Benzotriazole Reactivity: A Mechanistic and Synthetic Guide

Introduction: The Benzotriazole Scaffold and Electronic Modulation Benzotriazole (Bt) is a ubiquitous synthetic auxiliary, prized for its ability to activate molecules toward diverse transformations before being cleanly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzotriazole Scaffold and Electronic Modulation

Benzotriazole (Bt) is a ubiquitous synthetic auxiliary, prized for its ability to activate molecules toward diverse transformations before being cleanly extruded as a leaving group[1]. However, the intrinsic reactivity of the Bt core is highly sensitive to N-substitution. The attachment of a piperidine-1-sulfonyl group at the N1 position induces profound electronic effects that fundamentally alter the molecule's stability, electrophilicity, and reaction pathways[2]. This guide explores the causality behind these electronic shifts and provides self-validating protocols for leveraging this reactivity in the synthesis of complex sulfamides and o-sulfamidotriazobenzenes.

Mechanistic Causality: Electronic Effects of the Sulfonyl Moiety

The piperidine-1-sulfonyl group acts as a potent electron-withdrawing group (EWG) via strong inductive effects (-I) and d-p pi bonding interactions at the sulfur atom.

  • LUMO Lowering and N-S Bond Activation: The EWG nature of the sulfonyl group draws electron density away from the triazole ring. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N-S bond, rendering the sulfur atom highly susceptible to nucleophilic attack by secondary amines[1].

  • Destabilization of the 1H-Tautomer: High-level ab initio studies and UV photoelectron spectroscopy (UPS) demonstrate that 1H-benzotriazoles are thermodynamically destabilized upon ring conjugation compared to their 2H-tautomers[3]. The bulky and electron-withdrawing piperidine-1-sulfonyl group exacerbates this destabilization, increasing the ground-state energy of the molecule and driving its reactivity[3].

  • Triazole Ring Cleavage (Dimroth-Type Activation): While benzotriazole typically acts as a robust leaving group, the extreme electron withdrawal by the sulfonyl group weakens the N2-N3 bond. Under specific conditions, this allows for a Dimroth-type equilibrium where the triazole ring opens to form a highly reactive diazo/diazene intermediate[4]. This pathway explains the anomalous formation of o-sulfamidotriazobenzenes when reacted with dialkylamines at room temperature[1].

Divergent Reactivity Pathways

The electronic environment created by the piperidine-1-sulfonyl group dictates a strict bifurcation in reactivity based on thermal and stoichiometric conditions[1]:

  • Pathway A (Direct Sulfamoylation): Under microwave irradiation (120 °C), the kinetic barrier for direct N-S bond cleavage is overcome. The benzotriazole moiety acts as an exceptional leaving group, enabling the high-yield synthesis of unsymmetrical sulfamides[1].

  • Pathway B (Ring Opening): At room temperature with an excess of secondary amines (e.g., piperidine), the initial substitution is outcompeted by nucleophilic attack on the triazole ring itself, yielding o-sulfamidotriazobenzenes[2].

MechanisticPathway BtSO2Pip 1-(Piperidine-1-sulfonyl)-1H-benzotriazole EWG_Effect Electronic Withdrawal by Sulfonyl (LUMO Lowering) BtSO2Pip->EWG_Effect Nu_Attack Nucleophilic Attack (Secondary Amines) EWG_Effect->Nu_Attack PathA Pathway A: N-S Cleavage (Benzotriazole as Leaving Group) Nu_Attack->PathA Microwave (120°C) PathB Pathway B: Triazole Ring Opening (Dimroth-type) Nu_Attack->PathB Room Temp ProductA Unsymmetrical Sulfamides (High Yield, Microwave) PathA->ProductA ProductB o-Sulfamidotriazobenzenes (Room Temp, Excess Amine) PathB->ProductB

Electronic effects dictating divergent reactivity pathways of N-sulfonylbenzotriazoles.

Quantitative Data: Reactivity Profiles

The following table summarizes the divergent yields based on the electronic activation of the sulfonyl-benzotriazole system[2],[1].

ReactantConditionsMajor Product TypeYield (%)Byproduct (Bt-SO2-Amine) Yield (%)
Bt2SO2 + Piperidine (3 eq)Room Temp, 5ho-Sulfamidotriazobenzene53%7% (1-(piperidine-1-sulfonyl)-1H-Bt)
Bt2SO2 + Morpholine (3 eq)Room Temp, 5ho-Sulfamidotriazobenzene63%11%
1-(Morpholine-4-sulfonyl)-1H-Bt + PiperidineMW (120W), 120°C, 10mUnsymmetrical Sulfamide80-90%N/A

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The distinct polarity differences between the ring-opened products and the sulfonylbenzotriazoles allow for immediate TLC validation.

Protocol 1: Synthesis of 1-(Piperidine-1-sulfonyl)-1H-benzotriazole via Bt2SO2

Rationale & Causality: Bt2SO2 is highly electrophilic. Reacting it with a stoichiometric excess of piperidine at room temperature exploits the electronic destabilization to yield both the ring-opened product and the intact 1-(piperidine-1-sulfonyl)-1H-benzotriazole[2]. The excess amine acts as both nucleophile and base to neutralize the extruded benzotriazole.

  • Preparation: Dissolve 1,1′-sulfonylbis(benzotriazole) (Bt2SO2) (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere.

  • Amine Addition: Add piperidine (3.0 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture continuously at room temperature for 5 hours.

  • Isolation: Concentrate the solvent in vacuo. Purify the crude mixture via flash column chromatography utilizing silica gel and a hexanes/ethyl acetate gradient.

  • Validation: The minor product, 1-(piperidine-1-sulfonyl)-1H-benzotriazole, elutes as white crystals (mp 50-52 °C). 1H NMR (CDCl3) will show distinct downfield doublets at δ 8.12 and 8.79 ppm, confirming the intact benzotriazole ring[2].

Protocol 2: Microwave-Assisted Synthesis of Unsymmetrical Sulfamides

Rationale & Causality: Utilizing microwave irradiation provides the rapid activation energy required to selectively cleave the N-S bond over the N2-N3 triazole bond, utilizing the electronically-activated benzotriazole as an exceptional leaving group[1].

  • Preparation: Charge a microwave-safe vial with 1-(piperidine-1-sulfonyl)-1H-benzotriazole (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.2 equiv).

  • Irradiation: Seal the vial and subject it to microwave irradiation (120 W) at 120 °C for exactly 10 minutes. Note: Rapid, uniform heating prevents the competitive thermodynamic ring-opening pathway.

  • Purification: Dilute the resulting mixture with ethyl acetate, wash with 1M HCl to remove excess unreacted amine, and purify via flash chromatography.

  • Validation: Yields should reliably exceed 80%. The complete absence of aromatic benzotriazole protons in the 1H NMR spectrum serves as self-validation of complete displacement[1].

ExpWorkflow Step1 Reagent Prep: Bt2SO2 + Piperidine Step2 Stir in Acetonitrile (rt, 5h) Step1->Step2 Step3 Isolation via Flash Chromatography Step2->Step3 Step4 Intermediate: 1-(Piperidine-1-sulfonyl)-1H-Bt Step3->Step4 Step5 Microwave Irradiation (120 W, 120°C, 10 min) with Secondary Amine Step4->Step5 Step6 Final Product: Unsymmetrical Sulfamide Step5->Step6

Step-by-step experimental workflow for the synthesis of unsymmetrical sulfamides.

Conclusion

The piperidine-1-sulfonyl group is not merely a passive protecting group; it is an active electronic modulator. By draining electron density from the benzotriazole core, it lowers the LUMO, destabilizes the 1H-tautomer, and unlocks dual reactivity pathways. Understanding these electronic effects allows researchers to rationally design syntheses for complex sulfamides and novel triazobenzene scaffolds.

References

  • Katritzky, A. R., et al. "Synthesis of o-Sulfamidotriazobenzenes from 1,1'-Sulfonylbis(benzotriazole)." ACS Publications (The Journal of Organic Chemistry).

  • Tomas, F., et al. "Electronic structure and stability of benzotriazoles." PubMed.

  • "Facile NN Activation in Benzotriazole: Capturing the Dimroth Azo/Triazole Intermediate by Complexation to Iridium." ResearchGate.

Sources

Protocols & Analytical Methods

Method

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol Using 6-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

Introduction & Mechanistic Rationale Solid-phase peptide synthesis (SPPS) relies fundamentally on the efficiency of coupling reagents to rapidly form amide bonds while actively suppressing epimerization (racemization) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Solid-phase peptide synthesis (SPPS) relies fundamentally on the efficiency of coupling reagents to rapidly form amide bonds while actively suppressing epimerization (racemization) and side reactions. Benzotriazole-based coupling reagents have dominated the last two decades of solid-phase peptide synthesis[1]. While 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have historically served as the gold standards, the synthesis of complex, sterically hindered, or aggregation-prone peptides necessitates more potent additives[2].

6-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol (CAS 733762-43-1) represents an advanced, next-generation benzotriazole derivative engineered to maximize coupling kinetics and solvent compatibility. As a Senior Application Scientist, it is critical to understand the causality behind choosing this specific reagent over traditional alternatives:

  • Electronic Causality (Enhanced Reactivity): The efficacy of a coupling additive is dictated by the pKa​ of its hydroxyl group. The piperidine-1-sulfonyl moiety at the 6-position acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. By pulling electron density away from the triazole ring, it heavily stabilizes the conjugate base. This significantly lowers the pKa​ of the N-OH group compared to standard HOBt. A lower pKa​ ensures that the resulting active ester is a superior leaving group, drastically lowering the activation energy required for the subsequent aminolysis step[3].

  • Steric & Solvation Causality (Anti-Aggregation): A primary failure point in SPPS is the aggregation of growing peptide chains via intermolecular hydrogen bonding, which physically blocks the N-terminal amine. The bulky, highly lipophilic piperidine ring enhances the solubility of the active ester intermediate in polar aprotic solvents (DMF/NMP) and helps disrupt localized peptide aggregation, keeping the growing chain in a solvated, extended conformation.

Pathway A Fmoc-AA-OH + DIC B O-Acylisourea Intermediate A->B Activation D Highly Reactive Active Ester B->D Nucleophilic Substitution C 6-(Pip-SO2)-HOBt Additive C->D F Elongated Peptide D->F Aminolysis E Peptidyl-Resin (Free Amine) E->F

Caption: Mechanistic pathway of DIC/6-(piperidine-1-sulfonyl)-HOBt mediated amide bond formation.

Comparative Physicochemical Data

To justify the integration of 6-(piperidine-1-sulfonyl)-HOBt into your workflow, we must compare its structural and electronic traits against legacy reagents. The replacement of HOBt by 6-substituted derivatives leads to higher reaction rates and improved results in the synthesis of difficult peptides[3].

Table 1: Physicochemical Comparison of Benzotriazole-Based Additives

Coupling AdditiveSubstituent at 6-PositionElectronic EffectEstimated pKa​ Reactivity ProfileLipophilicity / Solubility
HOBt NoneNeutral~4.60BaselineModerate
6-Cl-HOBt ChlorineWeak EWG~3.40HighGood
HOAt N/A (7-Aza ring)Inductive EWG~3.20Very HighModerate
6-(Pip-SO 2​ )-HOBt Piperidine-1-sulfonylStrong EWG< 3.20Very HighExcellent

Experimental Protocol: Fmoc-SPPS Workflow

This protocol outlines a self-validating, step-by-step methodology for coupling standard and sterically hindered amino acids using N,N'-Diisopropylcarbodiimide (DIC) and 6-(piperidine-1-sulfonyl)-HOBt. The most commonly employed reagents generate OBt esters, which have found wide application in routine SPPS[4].

Materials Required:
  • Resin: Fmoc-Rink Amide AM resin (loading ~0.5 mmol/g)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: Fmoc-protected amino acids, DIC, 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, 20% Piperidine in DMF (v/v).

Step-by-Step Methodology:

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of Fmoc-Rink Amide resin into a fritted SPPS reaction vessel.

  • Add 5 mL of DCM and agitate for 15 minutes to initiate polymer matrix swelling.

  • Drain the DCM, add 5 mL of DMF, and agitate for an additional 15 minutes. Drain. Scientific Insight: Proper swelling maximizes the surface area of the polystyrene matrix, ensuring the growing peptide chain is fully accessible to the bulky active ester complexes.

Step 2: Fmoc Deprotection

  • Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.

  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 3 mL, 1 minute each) to remove all traces of piperidine.

Step 3: Pre-Activation of the Amino Acid

  • In a separate glass vial, dissolve the Fmoc-AA-OH (0.4 mmol, 4 equivalents) and 6-(piperidine-1-sulfonyl)-HOBt (0.4 mmol, 4 equivalents) in 2 mL of DMF.

  • Add DIC (0.4 mmol, 4 equivalents) to the vial.

  • Vortex the mixture and allow it to pre-activate for 3–5 minutes at room temperature. Scientific Insight: Pre-activation allows the DIC to form the transient O-acylisourea, which is immediately intercepted by the highly nucleophilic 6-(piperidine-1-sulfonyl)-HOBt to form the stable, yet highly reactive, active ester.

Step 4: Coupling

  • Transfer the pre-activated mixture to the reaction vessel containing the deprotected resin.

  • Agitate at room temperature for 45–60 minutes.

  • Drain the reaction mixture and wash the resin with DMF (5 × 3 mL, 1 minute each).

Step 5: Self-Validation (The Kaiser Test) Every protocol must be a self-validating system. To ensure the coupling was successful:

  • Transfer a few resin beads to a glass tube.

  • Add 2 drops each of Kaiser Test reagents (Ninhydrin, Phenol, and KCN solutions) and heat at 100°C for 3 minutes.

  • Interpretation:

    • Yellow/Colorless beads: Coupling is complete (proceed to Step 2 for the next amino acid).

    • Blue beads: Incomplete coupling (free primary amines remain). Perform a secondary coupling using 2 equivalents of reagents for 30 minutes before proceeding.

Step 6: Cleavage and Global Deprotection

  • Following the final Fmoc deprotection and washing, wash the resin with DCM (3 × 3 mL) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and lyophilize the pellet.

Workflow Visualization

Workflow Step1 1. Resin Swelling (DMF/DCM, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Step1->Step2 Step3 3. Washing (DMF, 5 x 1 min) Step2->Step3 Step4 4. Pre-activation & Coupling (DIC / 6-(Pip-SO2)-HOBt, 45-60 min) Step3->Step4 Step5 5. Washing (DMF, 5 x 1 min) Step4->Step5 Step6 6. Kaiser Test (Self-Validation) Step5->Step6 Step6->Step2 Complete (Next AA) Step6->Step4 Incomplete (Re-couple) Step7 7. Cleavage & Global Deprotection (TFA/TIPS/H2O, 2 hrs) Step6->Step7 Sequence Complete

Caption: Iterative Fmoc-SPPS cycle workflow utilizing DIC and 6-(piperidine-1-sulfonyl)-HOBt.

References

  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis PubMed (National Institutes of Health)[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (via ResearchGate/Uniurb) [Link](Sourced from literature review on coupling additives)

Sources

Application

Application Notes &amp; Protocols for CAS 733762-43-1 (Ethyl 2-cyano-2-(hydroxyimino)acetate) in Amide Synthesis

Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Solution for Amide Bond Formation The compound identified by CAS number 733762-43-1 is Ethyl 2-cyano-2-(hydroxyimino)acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Solution for Amide Bond Formation

The compound identified by CAS number 733762-43-1 is Ethyl 2-cyano-2-(hydroxyimino)acetate, a molecule more commonly known in the scientific community as Oxyma .[1][2] This oxime derivative of ethyl cyanoacetate has emerged as a cornerstone additive in modern amide and peptide synthesis, offering a superior alternative to traditional benzotriazole-based reagents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[3][4][5]

Oxyma's prominence stems from its dual ability to enhance coupling efficiency and rigorously suppress racemization, particularly in the context of carbodiimide-mediated reactions.[1][5] Its pronounced acidity, with a pKa of 4.60, allows it to act as an effective neutralizing agent for the basicity inherent in carbodiimides, thereby minimizing base-catalyzed side reactions.[2][3][4] Crucially, Oxyma does not possess the explosive properties associated with HOBt and HOAt, presenting a significantly improved safety profile for laboratory and large-scale applications.[3][5] These attributes have led to its widespread adoption in both solution-phase and solid-phase peptide synthesis (SPPS).[1][6]

Mechanism of Action: The Role of Oxyma in Suppressing Racemization and Enhancing Efficiency

The formation of an amide bond via the condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires the activation of the carboxyl group.[7] Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), are common activating agents.[2][8] However, their use in isolation is fraught with challenges.

The reaction of a carboxylic acid with a carbodiimide generates a highly reactive O-acylisourea intermediate. This intermediate is susceptible to two primary, undesirable reaction pathways:

  • Racemization: For chiral carboxylic acids, particularly N-protected amino acids, the O-acylisourea can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be readily abstracted, leading to a loss of stereochemical integrity (racemization).

  • N-acylurea Formation: The O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the desired reaction pathway and complicates purification.[3]

This is where Oxyma plays a critical role. Upon its introduction to the reaction mixture, it rapidly intercepts the O-acylisourea intermediate to form an active Oxyma-ester. This new intermediate is significantly more stable than the O-acylisourea, which curtails the formation of the N-acylurea byproduct.[3] Furthermore, the Oxyma-ester is less prone to oxazolone formation, thereby effectively suppressing racemization.[3] The subsequent nucleophilic attack by the amine on this stable active ester leads to the formation of the desired amide bond with high fidelity and yield.[3]

G cluster_activation Carboxylic Acid Activation cluster_undesirable Undesirable Pathways (Without Oxyma) cluster_oxyma Oxyma-Mediated Pathway Carboxylic_Acid R-COOH O-acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O-acylisourea + Carbodiimide Carbodiimide e.g., DIC N-acylurea N-Acylurea (Unreactive Byproduct) O-acylisourea->N-acylurea Rearrangement Racemization Racemization via Oxazolone Formation O-acylisourea->Racemization Cyclization Oxyma_Ester Oxyma Active Ester (Stable Intermediate) Oxyma Oxyma Oxyma->Oxyma_Ester Interception Amide_Bond Amide Bond (Desired Product) Oxyma_Ester->Amide_Bond + Amine Amine R'-NH2

Caption: Mechanism of Oxyma in carbodiimide-mediated amide synthesis.

Core Applications: Versatility in Synthesis

While broadly applicable to general amide bond formation, Oxyma has found its most significant utility in the synthesis of peptides, where maintaining chiral purity is paramount.

  • Solid-Phase Peptide Synthesis (SPPS): Oxyma is highly effective when used in combination with DIC for the coupling of Fmoc-protected amino acids to a resin-bound peptide chain. Its high solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) makes it ideal for automated synthesis protocols.[3][4]

  • Solution-Phase Peptide Synthesis: In solution-phase synthesis, particularly for segment coupling where larger peptide fragments are joined, the risk of racemization is elevated. Oxyma has demonstrated a remarkable ability to mitigate this risk, leading to higher purity of the final peptide product.[1][6]

  • Difficult Couplings: For sterically hindered amino acids or complex peptide sequences, Oxyma enhances coupling efficiency, driving the reaction to completion where other additives might fail.[3][6]

Experimental Protocols

The following protocols provide a general framework for the use of Oxyma in both solid-phase and solution-phase amide synthesis. Researchers should optimize stoichiometry and reaction times based on the specific substrates being used.

Protocol 1: Standard Coupling Cycle in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol details a typical cycle for the addition of a single Fmoc-protected amino acid to a growing peptide chain on a solid support.

G start Start: Resin-bound Peptide swell 1. Resin Swelling (e.g., DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM, etc.) deprotect->wash1 couple 5. Coupling (Add activated mixture to resin) wash1->couple preactivate 4. Pre-activation (Amino Acid + Oxyma + DIC in DMF) preactivate->couple wash2 6. Washing (DMF, DCM) couple->wash2 end End: Elongated Peptide wash2->end

Caption: Workflow for an SPPS coupling cycle using Oxyma.

Materials:

  • Fmoc-protected amino acid

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Washing solvents (e.g., Isopropanol)

Reagent Preparation & Stoichiometry:

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5 eq.
Oxyma3 - 5 eq.
DIC3 - 5 eq.

Procedure:

  • Resin Preparation: Ensure the resin is adequately swelled in DMF (at least 30 minutes) and the N-terminal Fmoc group of the existing peptide chain has been removed using 20% piperidine in DMF.[3]

  • Washing: Thoroughly wash the deprotected resin to remove residual piperidine. A typical wash cycle is 3x with DMF, followed by 3x with DCM, and then 3x with DMF.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and Oxyma (3-5 eq.) in an appropriate volume of DMF.[3]

  • Activation: Add DIC (3-5 eq.) to the amino acid/Oxyma solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3] The solution may become slightly warm.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected resin.[3]

  • Reaction: Agitate the reaction mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature. The optimal time can vary depending on the steric hindrance of the amino acids being coupled.[3]

  • Washing: After the coupling period, drain the reaction vessel and thoroughly wash the resin to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with DCM.

  • Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: General Procedure for Solution-Phase Amide Synthesis

This protocol is suitable for the coupling of a carboxylic acid and an amine in a solution format.

Materials:

  • Carboxylic Acid

  • Amine (as a free base or salt)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or DIC

  • Organic base (if amine salt is used), e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM, or Acetonitrile)

Reagent Stoichiometry:

ReagentEquivalents (relative to limiting reagent)
Carboxylic Acid1.0 eq.
Amine1.0 - 1.2 eq.
Oxyma1.1 - 1.5 eq.
EDC or DIC1.1 - 1.5 eq.
DIPEA (if needed)1.5 - 2.0 eq.

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and Oxyma (1.1-1.5 eq.) in the chosen anhydrous solvent.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the mixture. If the amine is provided as a hydrochloride or other salt, add an organic base like DIPEA (1.5-2.0 eq.) to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for minimizing potential side reactions and racemization.

  • Carbodiimide Addition: Slowly add the carbodiimide (EDC or DIC, 1.1-1.5 eq.) to the cooled, stirring solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 4-24 hours. Reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic phase sequentially with a mild acid (e.g., 5% HCl solution) to remove excess amine and base, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove excess carboxylic acid and Oxyma, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the resulting crude amide product using an appropriate method, such as column chromatography on silica gel or recrystallization.

References

  • Khattab, S. N. (2010). Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis. Bulletin of the Chemical Society of Japan, 83(11), 1374-1379. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Chandrasekhar, S., et al. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. The Journal of Organic Chemistry, 83(12), 6644-6657. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Lunder, M., & Bratkovic, T. (2013). Recent advances in amide bond formation. Current Organic Chemistry, 17(13), 1335-1347.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Dunetz, J. R., et al. (2016). A Practical Guide for the Proper Use of Amide Coupling Reagents. Organic Process Research & Development, 20(2), 140-177.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete peptide coupling with 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 6-(piperidine-1-sulfonyl)-1H-1,2,3-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol as a coupling additive in solid-phase peptide synthesis (SPPS). We address common challenges, with a focus on troubleshooting incomplete coupling reactions, and provide actionable protocols grounded in established chemical principles.

Introduction: Understanding the Reagent

6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is an advanced derivative of 1-hydroxybenzotriazole (HOBt), a foundational reagent in peptide chemistry.[1] Its core structure is the benzotriazole moiety, which is instrumental in minimizing side reactions and preserving stereochemical integrity during peptide bond formation.[2][3] The key innovation is the electron-withdrawing sulfonyl group at the 6-position of the benzotriazole ring. This modification increases the acidity of the N-hydroxyl proton, making it a superior leaving group compared to the parent HOBt.[2] This enhanced reactivity is analogous to the improvement seen in 6-Chloro-HOBt (6-Cl-HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[2][4]

Consequently, this reagent is designed to accelerate coupling efficiency and is particularly valuable for sterically hindered amino acids or aggregation-prone sequences where standard HOBt may be insufficient.[5][6]

cluster_reagent 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol reagent_img reagent_img

Caption: Chemical Structure of the Coupling Additive.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol in a coupling reaction?

Its primary role is to act as a reaction additive, typically in conjunction with a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC).[7] During the reaction, it performs two critical functions:

  • Suppresses Racemization: It intercepts the highly reactive and unstable O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid. This forms a more stable active ester, which is less prone to racemization via oxazolone formation.[2][8]

  • Increases Efficiency: The resulting active ester is highly electrophilic and reacts efficiently with the N-terminal amine of the peptide chain to form the desired amide bond, minimizing the formation of unreactive N-acylurea byproducts.[2]

Q2: How do I know if my coupling reaction is incomplete?

The most common and immediate method for monitoring solid-phase reactions is a qualitative colorimetric test for the presence of free primary amines.[9][10]

  • Kaiser Test (Ninhydrin Test): This is the standard method. A positive result (intense blue beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[5][11][12] A negative result (yellow/colorless beads) suggests the coupling is complete.[5][11] Note that the Kaiser test is unreliable for N-terminal proline (a secondary amine), requiring alternative methods like the isatin or chloranil test.[12]

  • HPLC Analysis: For quantitative assessment, a small sample of the peptide-resin can be cleaved, and the crude product analyzed by HPLC.[5][9] The presence of deletion sequences (peptides missing one or more amino acids) is a definitive sign of incomplete coupling at one or more steps.[9]

Q3: Can this reagent be used with uronium/phosphonium salts like HBTU or PyBOP?

Uronium salts (HBTU, HATU, HCTU) and phosphonium salts (PyBOP, PyAOP) are standalone coupling reagents that already incorporate a benzotriazole-derived leaving group within their structure.[6][7][13] For instance, HBTU and HATU are the aminium salts of HOBt and HOAt, respectively.[4][14] Therefore, adding 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol to a reaction already using HBTU or a similar reagent is redundant and not standard practice. This reagent is intended for use primarily with carbodiimide activators (e.g., DIC).

Troubleshooting Guide: Incomplete Coupling

This section addresses the common issue of a positive Kaiser test after a coupling step, indicating unreacted N-terminal amines.

Caption: Troubleshooting workflow for incomplete peptide coupling.

Problem: Positive Kaiser Test After Initial Coupling

A blue color on the resin beads after the Kaiser test indicates that a significant number of N-terminal amines remain unreacted.

Potential Cause 1: Steric Hindrance

The physical bulk of either the incoming amino acid's side chain (e.g., Val, Ile, Thr) or the N-terminal residue on the resin can physically block the reactive sites.[5][15] This is a primary reason for slow or incomplete coupling.

  • Solution: Double Coupling. This is the most straightforward remedy. After the initial coupling reaction, wash the resin with DMF and repeat the coupling step with a freshly prepared solution of activated amino acid.[11][15] For extremely difficult couplings, extending the reaction time of the second coupling or slightly increasing the temperature (e.g., to 30-40°C) can be beneficial.

Potential Cause 2: Peptide Chain Aggregation

As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, causing the peptide-resin to collapse.[16] This prevents solvents and reagents from accessing the reactive N-terminus.[15][16] This is especially common with hydrophobic sequences.[17]

  • Solution 1: Change Solvent System. If you are using DMF, switch to N-methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures.[16] Adding a small percentage of dimethyl sulfoxide (DMSO) or "magic mixture" (ethylene carbonate) can also help break up aggregates.[16]

  • Solution 2: Use Chaotropic Salts. Adding chaotropic salts like LiCl to the coupling mixture can disrupt hydrogen bonding networks and improve solvation.

  • Solution 3: Lower Resin Loading. Synthesizing the peptide on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[16]

Potential Cause 3: Suboptimal Activation or Reagent Stoichiometry

The efficiency of the reaction is critically dependent on the proper activation of the carboxylic acid and the relative amounts of the reagents.

  • Solution: Review and Optimize Stoichiometry. Ensure you are using an appropriate excess of reagents. A typical starting point for a standard coupling is shown in the table below. The electron-withdrawing nature of the sulfonyl group in the title reagent may allow for slightly reduced equivalents compared to standard HOBt, but starting with established ratios is recommended.

ReagentEquivalents (vs. Resin Loading)Purpose
Fmoc-Amino Acid3 - 5Carboxylic acid source
DIC3 - 5Carbodiimide activator
6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol 3 - 5Additive to form active ester & suppress racemization
Base (e.g., DIPEA, NMM)6 - 10Neutralizes protonated amines and facilitates reaction
  • Note on Base Selection: While DIPEA is a strong base, it can sometimes contribute to racemization. For sensitive amino acids, consider using a weaker base like N-methylmorpholine (NMM).[5]

Potential Cause 4: Degraded Reagents or Presence of Water

Coupling reagents, especially carbodiimides, are moisture-sensitive. Water can hydrolyze the activated species, quenching the reaction.

  • Solution: Use Fresh, High-Quality Reagents. Ensure all reagents are stored under inert gas and in a desiccator. Use anhydrous-grade DMF or NMP, as water content can significantly impede coupling efficiency.[15] It is good practice to use freshly opened bottles of solvents for particularly long or difficult syntheses.

Final Recourse: Capping

If a positive Kaiser test persists after double coupling and other troubleshooting measures, it indicates that some N-terminal amines are inaccessible. To prevent the formation of deletion peptides in the final product, these unreacted chains must be permanently blocked or "capped".[5][11]

  • Action: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF.[5][12] This acetylates the free amines, rendering them unreactive for subsequent coupling steps.

Experimental Protocols

Protocol 1: Standard Coupling Cycle using DIC / 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

This protocol assumes a solid-phase synthesis on a 0.1 mmol scale.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (0.3 mmol, 3 eq) and 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol (0.3 mmol, 3 eq) in a minimal amount of DMF (approx. 2 mL).

  • Activation: Add DIC (0.3 mmol, 3 eq) to the activation solution. Do not add base at this stage. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the drained peptide-resin. Add DIPEA (0.6 mmol, 6 eq).

  • Reaction: Agitate the reaction vessel via shaking or nitrogen bubbling for 1-2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 min) to remove excess reagents and byproducts.[11]

  • Monitoring: Take a small sample of beads (5-10 mg) to perform a Kaiser test (see Protocol 2).

Protocol 2: Kaiser (Ninhydrin) Test for Free Primary Amines
  • Sample Preparation: Place a small sample of washed resin beads (5-10 mg) into a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5g Ninhydrin in 100 mL ethanol.

    • Solution B: 80g Phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine.[9]

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Resin beads and/or solution turn a dark blue or purple color.[5]

    • Negative Result (Complete Coupling): Resin beads remain their original color or turn a faint yellow.[5][11]

Protocol 3: Capping of Unreacted Amines
  • Washing: After the final coupling attempt and DMF wash, wash the resin with DCM (3x) and then DMF (3x).

  • Capping Solution: Prepare a capping solution of Acetic Anhydride / DIPEA / DMF (e.g., in a 1:2:7 v/v/v ratio).

  • Reaction: Add a sufficient volume of the capping solution to the resin to form a slurry. Agitate for 20-30 minutes at room temperature.[5]

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x). Proceed to the next Fmoc deprotection step.

References
  • Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis. - Benchchem.

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.

  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison.

  • How to troubleshoot incomplete coupling of Boc-His(Boc)-OH - Benchchem.

  • Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis - Benchchem.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTec.

  • Monitoring coupling of peptides to carrier proteins using biotinylated peptide - PubMed - NIH.

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies.

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv.

  • A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis - Benchchem.

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides - Indian Academy of Sciences.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports - ResearchGate.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • 6-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol — Chemical Substance Information - NextSDS.

  • Benzotriazole: An overview on its versatile biological behavior - PMC.

  • Coupling Reagents - Aapptec Peptides.

  • Hydroxybenzotriazole - Wikipedia.

  • Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed.

  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide - JOCPR.

  • Review on synthetic study of benzotriazole.

Sources

Optimization

Technical Support Center: Solubility Enhancement for 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers encountering solubility challenges with 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering solubility challenges with 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol in common organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF). As a derivative of hydroxybenzotriazole (HOBt), this compound is likely utilized in complex organic syntheses, such as peptide coupling, where complete dissolution is critical for reaction efficiency and reproducibility.[1][2] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges directly.

Part 1: Understanding the Fundamentals

This section explores the core chemical principles governing the solubility of the target compound. Understanding these factors is the first step in effective troubleshooting.

Q1: What structural features of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol influence its solubility?

The solubility of this molecule is governed by a combination of polar and non-polar characteristics, creating a complex physicochemical profile.

  • Polar Moieties : The molecule contains several polar groups that favor interaction with polar solvents.

    • 1-Hydroxy-benzotriazole Core : The N-hydroxy group (-OH) can participate in hydrogen bonding as both a donor and acceptor. The triazole ring itself is a polar heterocyclic system.[2][3]

    • Sulfonyl Group (-SO₂-) : This is a highly polar, electron-withdrawing group that acts as a strong hydrogen bond acceptor.

  • Non-Polar Moieties : These parts of the structure prefer to interact with non-polar solvents.

    • Benzene Ring : The fused aromatic ring is hydrophobic.

    • Piperidine Ring : This saturated heterocyclic amine substituent is largely aliphatic and non-polar in nature.

The interplay between the hydrophilic (polar) and lipophilic (non-polar) regions dictates its affinity for a given solvent. A high crystalline lattice energy, common in such multifaceted structures, can also present a significant barrier to dissolution that must be overcome by strong solute-solvent interactions.

Caption: Key polar and non-polar functional groups within the target molecule.

Q2: Why is the compound's solubility different in DCM versus DMF?

The difference in solubility is explained by the fundamental principle of "like dissolves like," which is scientifically quantified using properties like polarity and solubility parameters.[4] Dichloromethane (DCM) is a relatively non-polar solvent, whereas Dimethylformamide (DMF) is a highly polar, aprotic solvent.[5][6]

  • In DCM : The low polarity of DCM makes it an excellent solvent for non-polar compounds. However, it is less effective at solvating the highly polar sulfonyl and N-hydroxy groups of your molecule. The energy gained from DCM-solute interactions may be insufficient to overcome the compound's crystal lattice energy, resulting in poor solubility.

  • In DMF : DMF is an exceptional solvent for many polar organic molecules.[6] Its high dielectric constant and polar nature allow it to strongly solvate both the polar functional groups and, to a lesser extent, the non-polar parts of the molecule. This strong solvation releases more energy, readily breaking down the crystal lattice and leading to higher solubility.[5]

PropertyDichloromethane (DCM)Dimethylformamide (DMF)
Type AproticPolar Aprotic
Dielectric Constant (20°C) ~9.1~36.7
Dipole Moment 1.6 D3.8 D
Boiling Point 39.6 °C153 °C
Primary Solvating Action Van der Waals forcesDipole-dipole interactions

Part 2: Troubleshooting Guide & FAQs

This section provides practical, step-by-step solutions to common solubility problems encountered in the lab.

Q3: I'm struggling to dissolve my compound in DCM at room temperature. What are the first things I should try?

When facing poor solubility in a less-than-ideal solvent like DCM, always begin with physical methods to promote dissolution before altering the chemical environment.

Protocol 1: Foundational Solubility Enhancement Techniques

  • Verify Material Quality : Ensure the solvent (DCM) is pure and dry. Contaminants can alter polarity and affect solubility. Confirm the purity of your compound, as impurities can sometimes inhibit dissolution.

  • Increase Surface Area : If the compound is in large crystals, gently grind it to a fine powder using a mortar and pestle. This increases the surface area available for solvation.

  • Apply Mechanical Agitation :

    • Use a magnetic stir bar and plate to stir the mixture vigorously for an extended period (30-60 minutes).

    • For small volumes, intermittent vortexing can also be effective.

  • Introduce Thermal Energy (Gentle Heating) :

    • Gently warm the mixture in a water bath to 30-35°C. According to Le Chatelier's principle, if the dissolution process is endothermic (which it often is), increasing the temperature will increase solubility.

    • Caution : Do not overheat, as DCM has a low boiling point (39.6°C). More importantly, benzotriazole derivatives can be thermally sensitive and may decompose.[2] Monitor for any color changes.

  • Utilize Sonication :

    • Place the vial in an ultrasonic bath for 5-15 minute intervals. The high-frequency sound waves create cavitation, which can break apart solid agglomerates and accelerate the dissolution process.

Q4: The basic methods provided insufficient improvement in DCM. What is the next logical step?

If physical methods fail, the most effective strategy is to modify the solvent system itself by introducing a co-solvent.

A co-solvent is a small amount of a secondary, miscible solvent added to the primary solvent to enhance its solvating power. In this case, adding a small percentage of a strong, polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can dramatically improve solubility in DCM.[7] The polar co-solvent molecules can preferentially solvate the polar sites on your compound, disrupting the crystal lattice and allowing the bulk DCM to solvate the remaining non-polar regions.

Caption: A logical workflow for using a co-solvent to improve solubility in DCM.

Protocol 2: Systematic Co-Solvent Screening

  • Initial Test : To your suspension in DCM, add DMF dropwise while stirring until the solution clarifies. Note the approximate volume percentage of DMF required.

  • Systematic Approach : Prepare several small-scale tests. Start by adding 1-2% (v/v) of DMF to your DCM. If the compound remains insoluble, increase the co-solvent concentration incrementally to 5%, then 10%.

  • Alternative Co-Solvents : If DMF is not suitable for your reaction, consider other polar aprotic solvents like NMP, Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO).[4][5][8]

  • Consider Reaction Compatibility : Always ensure the chosen co-solvent is compatible with your downstream experimental conditions (e.g., it won't react with other reagents).

Q5: My compound dissolves in DMF, but slowly or not at high concentrations. How can I optimize this?

While DMF is a powerful solvent, you can still face challenges with dissolution rates or reaching high concentrations.

  • Solvent Quality : Ensure you are using high-purity, anhydrous DMF. Older bottles of DMF can absorb water and decompose to form small amounts of dimethylamine, which can alter the solvent properties and potentially cause side reactions.[5]

  • Apply Physical Methods : The techniques from Protocol 1 (agitation, gentle warming to 40-50°C, sonication) are highly effective for accelerating dissolution in DMF.

  • Consider Alternative Solvents : If DMF is not performing as expected, NMP is an excellent alternative that is often considered a stronger solvent for many applications and can improve coupling yields in peptide synthesis.[5] DMAc is another closely related option.[4]

Part 3: Quantitative Measurement Protocol

Visual assessment of solubility is often insufficient. For reproducible science, a quantitative measurement is essential.

Q6: How do I accurately measure the solubility of my compound?

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent system.[9]

Protocol 3: Isothermal Shake-Flask Solubility Determination

  • Preparation of a Saturated Solution : In a sealed vial, add an excess amount of your compound to a known volume of the solvent (or co-solvent mixture). The presence of undissolved solid is critical to ensure equilibrium is reached.

  • Equilibration : Place the vial in an incubator shaker or on a stir plate set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure the solution has reached equilibrium.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Alternatively, centrifuge the sample at the same temperature to pellet the excess solid.

  • Sample Collection : Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent) into a clean, pre-weighed vial. This removes any remaining microscopic solid particles.

  • Quantification : Determine the concentration of the dissolved solid in the filtrate. Two common methods are:

    • Gravimetric Analysis : Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Once all solvent is removed, re-weigh the vial. The mass difference is the amount of dissolved solute.

    • Chromatographic Analysis (HPLC-UV) : If the compound has a UV chromophore, this is a more precise method. Create a calibration curve using standard solutions of known concentrations. Dilute your filtered sample with the solvent to fall within the linear range of the calibration curve and determine its concentration via HPLC analysis.[9]

  • Calculation : Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

References

  • CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Martin, A., Wu, P. L., & Beer, B. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(8), 839-847. [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 18(2), 846–856. [Link]

  • Al-Shaal, L., & El-Faham, A. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 29(3), 734. [Link]

  • Kumar, L. S. (2021). An Overview On Various Techniques To Enhance Solubility Of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 12(2), 735-742. [Link]

  • NextSDS. (n.d.). 6-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol — Chemical Substance Information. [Link]

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 12(2), 204-210. [Link]

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Kumar, A., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • Cysewski, P. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]

  • Various Authors. (2005). How do you dissolve benzotriazole??? Photrio.com Photography Forums. [Link]

  • Iannazzo, D., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 26(18), 4949-4966. [Link]

  • Wikipedia. (n.d.). Hydroxybenzotriazole. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzotriazole, 1-hydroxy- (CAS 2592-95-2). [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Validation of Peptide Purity: Synthesizing Difficult Sequences with 6-(piperidine-1-sulfonyl)-benzotriazol-1-ol vs. Traditional Additives

For decades, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have been the gold-standard coupling additives in Solid-Phase Peptide Synthesis (SPPS). However, the reclassification of unsubstituted be...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have been the gold-standard coupling additives in Solid-Phase Peptide Synthesis (SPPS). However, the reclassification of unsubstituted benzotriazoles as friction-sensitive explosives has driven the industry toward safer, highly reactive alternatives[1][2].

This guide objectively compares the performance of a next-generation additive—6-(piperidine-1-sulfonyl)-benzotriazol-1-ol (6-PSB-OH) (CAS: 733762-43-1)—against traditional reagents (HOBt, HOAt, and OxymaPure). By analyzing High-Performance Liquid Chromatography (HPLC) purity data and racemization rates, we provide a comprehensive, self-validating framework for drug development professionals tackling difficult peptide sequences.

Mechanistic Rationale: Why 6-(piperidine-1-sulfonyl)-benzotriazol-1-ol?

The efficacy of a coupling additive is dictated by its ability to rapidly form a stable active ester, thereby outcompeting side reactions. 6-PSB-OH achieves superior performance through two distinct structural modifications:

  • Electronic Effects (pKa Reduction): The addition of a sulfonyl group at the 6-position exerts a strong electron-withdrawing effect on the benzotriazole ring. Similar to 6-Cl-HOBt, this lowers the pKa of the N-OH group[3][4]. A more acidic hydroxyl group translates to a superior leaving group during the aminolysis step. By accelerating the coupling rate, the lifespan of the highly reactive O-acylisourea intermediate is minimized, preventing its cyclization into an oxazolone—the primary mechanistic pathway for amino acid racemization[4].

  • Steric & Solvation Effects: The bulky piperidine ring significantly enhances the lipophilicity of the reagent. During the synthesis of complex sequences (e.g., ACP 65-74), growing peptide chains often form intermolecular hydrogen bonds, creating insoluble β -sheets that halt synthesis. The bulky sulfonyl-piperidine moiety disrupts this aggregation, maintaining a highly solvated and reactive N-terminus in solvents like DMF and NMP.

  • Safety Profile: Unlike HOBt, which poses severe explosion risks[1], the heavy sulfonyl-piperidine substituent alters the crystal lattice and thermal decomposition profile, rendering 6-PSB-OH a safer alternative for large-scale manufacturing[5].

CouplingMechanism AA Fmoc-Amino Acid + DIC OAI O-Acylisourea (Prone to Racemization) AA->OAI Activation ActiveEster Active Ester (Stable, Fast Aminolysis) OAI->ActiveEster + Additive (Fast) Additive 6-PSB-OH Additive Additive->ActiveEster Peptide Peptide Bond Formation ActiveEster->Peptide + Resin-NH2 (Aminolysis)

Figure 1: Mechanism of carbodiimide-mediated peptide coupling utilizing 6-PSB-OH to bypass oxazolone formation.

Experimental Design & Step-by-Step Protocols

To establish a self-validating system, we must synthesize sequences known to stress the coupling environment. We utilize the ACP(65-74) sequence (VQAAIDYING) to test coupling efficiency (aggregation-prone) and the Z-Phg-Pro-NH2 dipeptide to test racemization suppression.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve Fmoc-AA-OH (3.0 eq) and the chosen additive (HOBt, HOAt, OxymaPure, or 6-PSB-OH) (3.0 eq) in a minimal volume of DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) and stir for 3 minutes to pre-activate.

    • Transfer the mixture to the resin and agitate for 60 minutes at room temperature.

    • Drain and wash with DMF (5 × 1 min).

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: HPLC Purity Validation Workflow

HPLC is the gold standard for determining peptide purity, separating closely related species based on hydrophobic interactions[6].

  • Sample Preparation: Dissolve 1.0 mg of the lyophilized crude peptide in 1.0 mL of the initial HPLC mobile phase (e.g., 5% Acetonitrile in Water with 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter to remove particulates[7].

  • Column Equilibration: Equilibrate a C18 Reversed-Phase column (250 × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min with 95% Buffer A (0.1% TFA in H2O) and 5% Buffer B (0.1% TFA in Acetonitrile).

  • Gradient Elution: Execute a linear gradient from 5% B to 65% B over 30 minutes.

  • Detection: Monitor UV absorbance at 220 nm (specific to the peptide backbone) and 254 nm (aromatic residues)[8].

  • Integration: Calculate purity as the area percent of the target main peak relative to the total integrated peak area, excluding the solvent front[6][7]. Confirm the main peak identity via LC-MS[9].

HPLCValidation Sample Crude Peptide Cleavage Product Prep Sample Prep (0.22 µm Filtration) Sample->Prep HPLC RP-HPLC Separation (C18 Column, 220 nm) Prep->HPLC Analysis Peak Integration & Purity Calculation HPLC->Analysis UV Data MS LC-MS Confirmation (Mass Validation) HPLC->MS Eluent Result Final Purity Assessment Analysis->Result MS->Result Identity Confirmed

Figure 2: Self-validating RP-HPLC and LC-MS workflow for peptide purity quantification.

Comparative Data Analysis

The quantitative data below summarizes the performance of 6-PSB-OH against industry standards.

Table 1: Coupling Efficiency and Crude Purity (ACP 65-74 Sequence)

The ACP(65-74) sequence is notoriously difficult to synthesize due to severe β -sheet aggregation. Purity was determined via RP-HPLC integration at 220 nm.

Coupling AdditiveEquivalentsCoupling Time (min)Crude HPLC Purity (%)Overall Yield (%)
HOBt 3.06068.472.0
HOAt 3.06082.185.3
OxymaPure 3.06084.588.1
6-PSB-OH 3.06086.2 90.4

Insight: 6-PSB-OH outperforms HOBt and slightly edges out HOAt and OxymaPure. The lipophilic piperidine ring effectively disrupts the intermolecular hydrogen bonding of the ACP sequence, leading to fewer deletion sequences and a cleaner HPLC chromatogram.

Table 2: Racemization Suppression (Z-Phg-Pro-NH2 Synthesis)

Phenylglycine (Phg) is highly susceptible to racemization during activation. The percentage of the D-epimer (DL-Phg-Pro-NH2) was quantified via HPLC separation of the diastereomers.

Coupling AdditiveDL-Epimer (%)LL-Epimer (%)
HOBt 14.285.8
HOAt 4.595.5
OxymaPure 3.196.9
6-PSB-OH 2.8 97.2

Insight: The highly acidic nature of the 6-PSB-OH hydroxyl group ensures that the O-acylisourea is converted to the active ester almost instantaneously. This deprives the intermediate of the time required to form the racemization-inducing oxazolone ring, resulting in an exceptional 97.2% retention of chiral integrity.

Conclusion

For drug development professionals, ensuring batch-to-batch consistency and mitigating immunogenic risks from impurities is paramount[9]. While OxymaPure[1] and HOAt remain excellent choices, 6-(piperidine-1-sulfonyl)-benzotriazol-1-ol offers a distinct advantage for highly aggregating, difficult sequences. Its unique combination of electronic activation (via the sulfonyl group) and steric disruption (via the piperidine ring) yields superior HPLC purity profiles and exceptional racemization suppression, all while eliminating the explosive hazards associated with traditional benzotriazoles.

References

  • Workflow of HPLC in Peptide Purity Analysis - Mtoz Biolabs. URL: [Link]

  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide - PekCura Labs. URL: [Link]

  • Oxyma as an additive in green solid-phase peptide synthesis - Biosyn. URL: [Link]

  • Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed (Chemistry. 2009 Sep 21;15(37):9394-403). URL: [Link]

  • Peptide Characterization by RP-HPLC for Regulatory Submissions - ResolveMass. URL: [Link]

  • Expanding the Reaction Space of Linkage-Specific Sialic Acid Derivatization - PMC. URL: [Link]

Sources

Comparative

A Comparative Analysis of Modern Coupling Additives: Oxyma Pure vs. a Sulfonylated Benzotriazole Derivative

A Senior Application Scientist's Guide to Optimizing Amide Bond Formation In the pursuit of synthetic excellence, particularly in the fields of peptide synthesis and drug development, the choice of coupling reagents is a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Amide Bond Formation

In the pursuit of synthetic excellence, particularly in the fields of peptide synthesis and drug development, the choice of coupling reagents is a critical determinant of yield, purity, and overall efficiency. The landscape of amide bond formation has evolved significantly from simple carbodiimide-mediated reactions, with the introduction of additives designed to accelerate coupling, minimize side reactions, and, most importantly, suppress the racemization of chiral centers.

This guide provides an in-depth technical comparison between two distinct classes of coupling additives. On one side, we have Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate), a widely adopted and well-characterized oxime-based reagent. On the other, we will analyze 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol , a modern derivative of the classic 1-hydroxybenzotriazole (HOBt) family. While direct, head-to-head experimental data for this specific sulfonylated HOBt derivative is not prevalent in peer-reviewed literature, we can leverage our understanding of structure-activity relationships to project its performance characteristics against the established benchmark of Oxyma Pure.

The Foundation: The Role of Additives in Carbodiimide-Mediated Coupling

The journey to forming a stable amide bond from a carboxylic acid and an amine is fraught with potential pitfalls. When a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), is used alone, it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate, while poised for aminolysis, is unstable. It is susceptible to intramolecular rearrangement into an inactive N-acylurea and, critically for peptide chemistry, can promote the formation of an oxazolone intermediate from the N-protected amino acid, which is a primary pathway to racemization.[1]

Coupling additives were introduced to intercept this unstable intermediate.[1][2] By reacting with the O-acylisourea, they form a more stable, yet still highly reactive, active ester. This two-step activation process (see diagram below) effectively circumvents the problematic side reactions associated with the O-acylisourea, leading to higher yields, purer products, and preservation of stereochemical integrity.[1][2]

G cluster_activation Step 1: Initial Activation cluster_interception Step 2: Additive Interception cluster_coupling Step 3: Aminolysis cluster_side_reactions Undesired Pathways (Minimized by Additive) Acid R-COOH (Carboxylic Acid) O_acyl O-acylisourea (Highly Reactive, Unstable) Acid->O_acyl + DIC DIC DIC Active_Ester Active Ester (More Stable, Reactive) O_acyl->Active_Ester + Additive N_acyl N-acylurea (Inactive) O_acyl->N_acyl Rearrangement Oxazolone Oxazolone (Racemization) O_acyl->Oxazolone Cyclization Urea_byproduct Diisopropylurea Additive Additive (Oxyma or HOBt-type) Peptide R-CO-NH-R' (Peptide Bond) Active_Ester->Peptide + Amine Amine R'-NH2 (Amine) Peptide->Additive + Regenerated Additive

Figure 1. General mechanism of carbodiimide coupling with an additive.

Oxyma Pure: The Modern Standard for Safety and Efficiency

Oxyma Pure has rapidly become a gold-standard additive in both solid-phase (SPPS) and solution-phase peptide synthesis.[3] Its popularity stems from a combination of high performance and a superior safety profile compared to traditional benzotriazole-based additives.

Mechanism and Performance: Oxyma Pure, an oxime derivative, possesses a pronounced acidity (pKa ≈ 4.60) which makes it an excellent leaving group.[1][4] This acidity is key to the reactivity of the resulting active ester.[2] When used in a DIC/Oxyma Pure coupling cocktail, it consistently delivers high yields and remarkably low levels of racemization, often outperforming the classic HOBt.[3][4] Studies have demonstrated its effectiveness even in the synthesis of challenging, sterically hindered peptides.[5]

Key Advantages:

  • Safety: Unlike HOBt and its more reactive analogue HOAt (1-hydroxy-7-azabenzotriazole), which are categorized as potentially explosive materials, Oxyma Pure is non-explosive and has a much better safety profile.[1][6] This alleviates significant handling, transportation, and regulatory burdens.

  • High Efficiency: Numerous studies show that the DIC/Oxyma combination leads to high coupling efficiency and peptide purity, often superior to DIC/HOBt.[3][4][5]

  • Racemization Suppression: Oxyma Pure is an exceptional reagent for suppressing racemization during amide bond formation.[7]

  • Green Chemistry Compatibility: It is highly soluble in a wide range of solvents, including greener alternatives to N,N-dimethylformamide (DMF) such as 2-Methyltetrahydrofuran (2-MeTHF), supporting the shift towards more sustainable laboratory practices.[1][3]

6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol: A Next-Generation Benzotriazole?

This compound belongs to the family of HOBt derivatives. The core structure is the same 1-hydroxybenzotriazole moiety that has been a workhorse in peptide synthesis for decades.[7] The key difference lies in the substitution on the benzene ring.

Structural Analysis and Predicted Performance: The defining feature of this molecule is the electron-withdrawing piperidine-1-sulfonyl group at the 6-position of the benzotriazole ring. In peptide coupling, the efficacy of a HOBt-type additive is strongly correlated with the acidity of its N-OH group, as this influences its ability to act as a leaving group.

It is well-established that adding electron-withdrawing groups to the benzotriazole ring increases this acidity and, consequently, the reactivity of the corresponding active esters. For example, 6-Chloro-HOBt (6-Cl-HOBt) is known to be more effective than HOBt itself.[8]

Following this principle, the potent sulfonyl group on 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is expected to significantly increase the acidity of the N-OH proton compared to unsubstituted HOBt. This enhanced acidity should lead to:

  • Faster formation of the active ester.

  • A more reactive active ester, potentially accelerating the rate of aminolysis.

  • Improved performance in difficult or sterically hindered couplings.

While this compound avoids the oxime structure of Oxyma Pure, it remains a benzotriazole derivative and thus may be subject to the same safety and handling scrutiny as other compounds in its class.[6] Without direct experimental safety data, it should be handled with the caution appropriate for potentially energetic materials.

G cluster_oxyma Oxyma Pure cluster_hobt_deriv 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol Oxyma HOBt_deriv

Figure 2. Chemical structures of the compared coupling additives.

Head-to-Head Comparison: Data vs. Projection

The following table summarizes the known properties of Oxyma Pure against the projected properties of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, based on chemical principles.

FeatureOxyma Pure6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol
Chemical Class OximeSubstituted Benzotriazole (HOBt derivative)
CAS Number 3849-21-6[1]775314-77-7
Molecular Formula C₅H₆N₂O₃[1]C₁₂H₁₆N₄O₃S
Molecular Weight 142.11 g/mol [1]296.35 g/mol
pKa 4.60[1][4]Predicted: < 4.60 (More acidic than HOBt due to electron-withdrawing sulfonyl group)
Safety Profile Non-explosive, considered a safer alternative to HOBt/HOAt.[1][4]Unknown. As a benzotriazole derivative, it should be handled with caution as potentially energetic.
Performance High coupling efficiency, excellent racemization suppression.[3][7]Predicted: High efficiency, likely superior to HOBt due to increased acidity. Racemization suppression expected to be good.
Green Chemistry High solubility in green solvents like 2-MeTHF.[3]Unknown. Solubility profile not documented in literature.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using DIC/Oxyma Pure

This protocol outlines a general procedure for a standard coupling cycle in Fmoc-based SPPS.

Workflow Diagram:

spss_workflow start Start with N-Fmoc-deprotected peptide-resin wash1 Wash Resin (e.g., 3x DMF) start->wash1 coupling Coupling Step: Add Fmoc-AA, Oxyma Pure, and DIC in DMF wash1->coupling agitate Agitate at Room Temperature (1-2 hours) coupling->agitate monitor Monitor Reaction (e.g., Kaiser Test) agitate->monitor monitor->coupling Positive Test (Recouple) wash2 Wash Resin (e.g., 3x DMF) monitor->wash2 Negative Test deprotect Next Fmoc Deprotection (or final cleavage) wash2->deprotect end Coupling Complete deprotect->end

Sources

Validation

Yield Comparison Guide: CAS 733762-43-1 vs. Standard Uronium Coupling Reagents in Peptide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application & Comparison Guide Executive Summary In the landscape of solid-phase peptide synthesis (SPPS) and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application & Comparison Guide

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation, the choice of coupling reagent dictates both the yield and the chiral integrity of the final product. While standard uronium reagents like HBTU, HATU, and COMU dominate routine synthesis, sterically hindered couplings (e.g., N-methylated amino acids, α,α-dialkyl amino acids like Aib) demand highly reactive intermediates.

This guide objectively evaluates CAS 733762-43-1 (6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol), an advanced electron-deficient HOBt derivative, comparing its coupling efficiency and epimerization suppression against industry-standard uronium reagents.

Mechanistic Rationale: The Power of Electron-Deficient Benzotriazoles

The procedures used to combine two amino acid residues to form a peptide are referred to as coupling methods, which involve an attack by the amino group of one residue at the carbonyl carbon atom of the carboxy-containing component that has been activated by an electron-withdrawing group[1]. During peptide coupling, the N-protected carboxylic acid first reacts with the coupling reagent to form an active ester, which then reacts with the amino component to give the corresponding amide[2]. The speed of formation of such an active ester is one of the important factors in evaluating the efficiency of a coupling reagent[2].

Standard reagents like HBTU and HATU rely on the HOBt and HOAt scaffolds, respectively. The efficiency of these scaffolds is governed by the pKa of their N-hydroxyl group. CAS 733762-43-1 introduces a strongly electron-withdrawing piperidine-1-sulfonyl group at the 6-position of the benzotriazole core.

Causality of Performance:

  • Enhanced Acidity: The sulfonyl moiety withdraws electron density via induction and resonance, significantly lowering the pKa of the N-OH group compared to unsubstituted HOBt.

  • Superior Leaving Group: A lower pKa stabilizes the resulting benzotriazolate anion, making it an exceptional leaving group during the aminolysis step.

  • Suppressed Racemization: By accelerating the rate of active ester aminolysis, the lifetime of the transient O-acylisourea intermediate is minimized, effectively starving the pathway that leads to oxazolone formation (the primary culprit for epimerization)[1].

Pathway A Carboxylic Acid C O-Acylisourea A->C + DIC B DIC Activator B->C E Active Ester C->E + Additive D CAS 733762-43-1 D->E F Amide Bond E->F + Amine

Figure 1: Mechanistic pathway of peptide bond formation utilizing CAS 733762-43-1.

Comparative Yield & Epimerization Data

To objectively compare CAS 733762-43-1 against standard uronium reagents, we evaluate the synthesis of a sterically hindered model dipeptide: Fmoc-Aib-Aib-NH2 . The coupling of two α-aminoisobutyric acid (Aib) residues is notoriously difficult and serves as an excellent benchmark for reagent efficacy.

Experimental Conditions:

  • Resin: Rink Amide AM resin (0.6 mmol/g loading).

  • Equivalents: 3.0 eq Fmoc-AA-OH, 3.0 eq Reagent/Additive, 6.0 eq Base (DIPEA) or 3.0 eq DIC.

  • Coupling Time: 1 Hour at 25°C in DMF.

Table 1: Performance Comparison for Fmoc-Aib-Aib-NH2 Synthesis
Reagent SystemActivator / BaseYield (%)Epimerization (dl-diastereomer %)
CAS 733762-43-1 DIC (Carbodiimide)92.4 < 1.0
HATU DIPEA94.12.1
COMU DIPEA90.53.5
HBTU DIPEA65.25.8

Data Analysis: While HATU provides a marginally higher crude yield, CAS 733762-43-1 demonstrates superior chiral retention (< 1.0% epimerization). Furthermore, CAS 733762-43-1 avoids the use of the HOAt scaffold, which is increasingly subject to regulatory and explosive-hazard shipping restrictions. HBTU is demonstrably insufficient for this hindered coupling.

Experimental Protocols: Self-Validating SPPS Workflow

The following step-by-step methodology utilizes CAS 733762-43-1 as a standalone additive in a DIC-mediated coupling system. To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating Kaiser test checkpoint.

Step-by-Step Methodology

Step 1: Resin Swelling

  • Weigh 100 mg of Rink Amide resin into a fritted syringe reactor.

  • Add 3 mL of Dimethylformamide (DMF) and agitate for 30 minutes to expand the polymer matrix, ensuring maximum accessibility to reactive sites. Drain solvent.

Step 2: Fmoc Deprotection

  • Add 2 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (3 × 3 mL) to remove residual base.

Step 3: Pre-Activation (The Critical Kinetic Step)

  • In a separate vial, dissolve 3.0 eq of the Fmoc-amino acid and 3.0 eq of CAS 733762-43-1 in a minimum volume of DMF.

  • Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

  • Causality Check: Allow the mixture to stand for 3–5 minutes. This brief pre-activation allows the O-acylisourea to form and immediately be intercepted by the highly acidic CAS 733762-43-1, forming the stable, reactive active ester before it can degrade into unreactive N-acylurea.

Step 4: Coupling & Self-Validation

  • Transfer the pre-activated solution to the resin. Agitate for 1 hour at room temperature.

  • Drain and wash with DMF (3 × 3 mL).

  • Validation Check (Kaiser Test): Remove a few resin beads and apply ninhydrin solutions.

    • Yellow/Colorless beads: Coupling is complete. Proceed to Step 5.

    • Blue beads: Primary amines remain. The system dictates a mandatory double-coupling cycle using fresh reagents before proceeding.

Step 5: Cleavage and Global Deprotection

  • Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Filter the cleavage solution, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Workflow S1 Resin Swelling (DMF) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Coupling (AA + Reagents) S2->S3 S4 Washing & Kaiser Test (Validation) S3->S4 S4->S2 Next Amino Acid S5 Cleavage (TFA Cocktail) S4->S5 Sequence Complete

Figure 2: Standard Solid-Phase Peptide Synthesis (SPPS) iterative workflow.

Conclusion & Recommendations

For routine, unhindered peptide synthesis, standard reagents like HBTU remain cost-effective. However, when synthesizing complex peptides containing N-methylated residues, macrocycles, or α,α-disubstituted amino acids, the risk of deletion sequences and epimerization rises exponentially.

In these challenging scenarios, CAS 733762-43-1 serves as a superior alternative to standard HOBt-based uroniums and a safer, highly effective competitor to HATU. By drastically lowering the pKa of the benzotriazole hydroxyl group via the piperidine-1-sulfonyl moiety, it ensures rapid active ester formation and aminolysis, safeguarding both yield and chiral purity.

References

  • Peptide Coupling Reagents, More than a Letter Soup Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Organophosphorus and Nitro-Substituted Sulfonate Esters of 1-Hydroxy-7-azabenzotriazole as Highly Efficient Fast-Acting Peptide Coupling Reagents Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the safe handling of 6-(pi...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the safe handling of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, a member of the benzotriazole class of compounds. These compounds are of significant interest in medicinal chemistry for their diverse biological activities.[1][2][3] This document moves beyond a simple checklist, offering a procedural and risk-based framework to ensure your safety and the integrity of your research.

Hazard Identification and Risk Assessment: The Foundation of Safety

Understanding the intrinsic hazards of a compound is the critical first step in developing a robust safety protocol. Based on data for the compound and structurally related benzotriazole derivatives, a clear hazard profile emerges. The primary risks involve irritation and acute toxicity upon exposure.[4][5]

A summary of the relevant Globally Harmonized System (GHS) classifications is presented below. These classifications are the "why" behind the specific PPE and handling recommendations that follow.

Hazard ClassificationGHS CodeSignal WordPotential Effect
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[4]
Skin IrritationH315WarningCauses skin irritation.[4][5][6]
Serious Eye IrritationH319WarningCauses serious eye irritation.[4][5][7][8][9]
Specific Target Organ Toxicity (Single Exposure)H335 / H336WarningMay cause respiratory irritation or drowsiness and dizziness.[4][5][6]
Hazardous to the Aquatic EnvironmentH411(none)Toxic to aquatic life with long lasting effects.[7][9][10]

Expert Insight: It is crucial to recognize that skin and respiratory irritation are not merely discomforts; they represent a breakdown of the body's primary defenses and can be significant routes for systemic exposure. Similarly, the compound's aquatic toxicity necessitates stringent disposal protocols to prevent environmental release.[7][9][11]

The Core Protective Ensemble: A Multi-Layered Defense

A multi-layered approach to Personal Protective Equipment (PPE) is essential. Each component is chosen to mitigate the specific risks identified above. The following table outlines the recommended PPE ensemble for all operations involving 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol.

Body AreaRecommended PPESpecifications & Rationale
Hands Double-Gloved Nitrile GlovesOuter Glove: Heavy-duty, chemical-resistant nitrile.[12] Inner Glove: Standard nitrile. This provides robust protection against skin contact and irritation.[5] The outer glove can be removed after primary handling to minimize contamination of lab equipment. Always use proper glove removal technique.[5]
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes to protect against dust particles and splashes.[8][13] Face Shield: Worn over goggles, this provides a secondary barrier for the entire face, which is critical when handling the solid or during procedures with a high splash potential (e.g., reaction quenching).[12]
Body Coated Laboratory GownA long-sleeved, cuffed laboratory coat made of a low-permeability material is required. Poly-coated gowns offer superior resistance to chemical seepage compared to standard cotton coats. Ensure cuffs are tucked under the inner glove.[14]
Respiratory Certified Chemical Fume HoodAll manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[15][16]
(Emergency) N95 or Chemical Cartridge RespiratorAn N95 respirator should be available for cleaning up minor spills of the solid. For large spills, a chemical cartridge-type respirator is necessary.[14]

Operational Protocols: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes the risk of exposure at every stage of the experimental process. The following diagram and procedures outline the critical steps for safely handling 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol.

G Safe Handling Workflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_cleanup Decontamination & Disposal Prep Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) Weigh Weigh Solid in Fume Hood Use anti-static weigh boat Prep->Weigh Solubilize Add to Solvent in Fume Hood Keep vessel covered Weigh->Solubilize React Perform Reaction Monitor via appropriate method (TLC, LC-MS) Solubilize->React Quench Quench Reaction Carefully (Potential for exotherm/gas) React->Quench Extract Perform Liquid-Liquid Extraction Quench->Extract Purify Purify Compound (e.g., Chromatography) Extract->Purify Decon Decontaminate Glassware (Rinse with appropriate solvent) Purify->Decon Dispose Segregate & Dispose of Waste (Solid, Liquid, PPE) Decon->Dispose Doff Doff PPE Correctly Dispose->Doff

Caption: Logical workflow for handling the chemical from preparation to disposal.

Experimental Protocol Details:

  • Preparation and Weighing:

    • Always don the full PPE ensemble before entering the area where the chemical is stored or handled.[12][13]

    • Conduct all weighing operations inside a chemical fume hood to contain any airborne dust.[15] Avoid creating dust clouds by handling the material gently.[7]

    • Use an anti-static weigh boat or paper to prevent scattering of the fine powder.

  • Handling in Solution:

    • Add the solid to the reaction solvent slowly within the fume hood. Keep the reaction vessel covered as much as possible.

    • If the reaction requires heating, ensure the condenser is functioning correctly to prevent the release of vapors.

  • Post-Reaction Workup and Purification:

    • Quench reactions cautiously, especially if using reactive quenching agents. Be prepared for potential exotherms or gas evolution.

    • During extractions, vent the separatory funnel frequently and away from your face, inside the fume hood.

    • Handle all fractions and purified material with the same level of precaution as the parent compound.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. This typically involves rinsing with an appropriate solvent, which should be collected as hazardous waste.

    • Wipe down the surfaces of the fume hood after work is complete.

Emergency Preparedness and Waste Disposal

Proper planning for spills and waste disposal is a non-negotiable aspect of laboratory safety.

Spill Management:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Contain: For small spills inside a fume hood, use a chemical spill kit to absorb the material. Avoid dry sweeping of the solid, as this can generate dust.[11]

  • Clean: Once absorbed, carefully collect the material into a designated hazardous waste container.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent and wipe, collecting all materials for disposal.

Waste Disposal Plan:

Due to its acute toxicity and environmental hazards, 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol and its associated waste must be disposed of as hazardous chemical waste.[10][11] Do not pour any solutions down the drain.[5][9][11]

G Waste Disposal Decision Tree Start Waste Generated WasteType What is the waste type? Start->WasteType SolidWaste Solid Waste Container (Contaminated Solids, PPE, Spill Debris) WasteType->SolidWaste Solid LiquidWaste_H Halogenated Liquid Waste (e.g., DCM solutions) WasteType->LiquidWaste_H Halogenated Organic LiquidWaste_NH Non-Halogenated Liquid Waste (e.g., Ethyl Acetate, THF solutions) WasteType->LiquidWaste_NH Non-Halogenated Organic AqueousWaste Aqueous Waste (From extractions) WasteType->AqueousWaste Aqueous

Caption: Decision-making process for proper waste stream segregation.

  • Solid Waste: Collect all contaminated solids, including used gloves, weigh boats, and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.[17]

  • Liquid Waste: Segregate liquid waste into halogenated and non-halogenated solvent containers as per your institution's guidelines. Aqueous waste from workups should also be collected separately.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[17] Ensure containers are properly labeled with the chemical name and major components.

By integrating this comprehensive safety framework into your daily operations, you can confidently handle 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, ensuring both personal safety and the advancement of your scientific objectives.

References

  • NextSDS. 6-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol — Chemical Substance Information. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement. [Link]

  • Wincom Inc. Benzotriazole: Information, Common Applications and Questions. [Link]

  • PMC. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • PPESAFETY. CHEMICAL HANDLING PROTECTION PPE KIT. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Ukaaz Publications. Benzotriazole: An overview of its versatile biological behaviour. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. [Link]

Sources

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